Dioctan-2-yl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
86041-56-7 |
|---|---|
Molecular Formula |
C16H34O4P- |
Molecular Weight |
321.41 g/mol |
IUPAC Name |
dioctan-2-yl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-7-9-11-13-15(3)19-21(17,18)20-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
DXQYKFGICLVQFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)OP(=O)([O-])OC(C)CCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Dioctan 2 Yl Phosphate
Established Synthetic Pathways for Dialkyl Phosphates
Traditional methods for synthesizing dialkyl phosphates have been well-documented, primarily relying on the esterification of phosphoric acid or its more reactive derivatives with the corresponding alcohol.
Esterification Routes for Phosphoric Acid Derivatives
The direct esterification of phosphoric acid with alcohols represents a fundamental approach to forming phosphate (B84403) esters. The reaction of ortho-phosphoric acid with aliphatic alcohols, such as n-octanol, can be carried out at elevated temperatures (130°C to 250°C) in the presence of a water-entraining agent like toluene (B28343) to drive the equilibrium towards the ester products. google.com This method typically yields a mixture of mono-, di-, and trialkyl phosphates, with the product distribution being sensitive to reaction conditions. For example, reacting n-octanol with 85% phosphoric acid at temperatures rising to 182°C for 6 hours can produce a mixture containing 34.0% monoalkyl ester and 42.2% dialkyl ester. google.com
A more common and often higher-yielding method involves the use of more electrophilic phosphorus reagents, such as phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.net The reaction proceeds by the sequential substitution of the chlorine atoms with the alcohol, in this case, 2-octanol (B43104). This process is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid byproduct. organic-chemistry.orglibretexts.org Subsequent hydrolysis of the resulting dichlorophosphate (B8581778) or chlorophosphate intermediate yields the desired dialkyl phosphate. smolecule.com However, reactions involving secondary alcohols like 2-octanol can be less straightforward than with primary alcohols, sometimes requiring specific conditions to achieve pure neutral phosphate esters due to the alcohol's different reactivity. epo.orggoogle.com
| Reactants | Conditions | Product Distribution | Reference |
| n-octanol, 85% Phosphoric Acid, Dimethyl Cocosamine, Toluene | Reflux, temperature rose from 130°C to 182°C over 6 h | Monoalkyl ester: 34.0%, Dialkyl ester: 42.2%, Trialkyl ester: 11.8% | google.com |
| n-octanol, 85% Phosphoric Acid, Potassium Hydroxide (B78521), Toluene | Reflux, similar conditions | Monoalkyl ester: 30.2%, Dialkyl ester: 60.0%, Trialkyl ester: 0.0% | google.com |
| Primary Alcohol, Phosphorus Oxychloride, Triethylamine, Toluene | Not specified | Good yield of dialkyl phosphates, essentially free from trialkyl phosphate | organic-chemistry.org |
Table 1. Examples of product distribution from the esterification of phosphoric acid and its derivatives with octanol (B41247) under various conditions.
Novel Phosphorylation Approaches
Beyond classical esterification, novel phosphorylation methods have been developed to provide milder conditions and greater selectivity. One such approach involves the reaction of trivalent phosphorus compounds with alcohols in the presence of an oxidizing agent. For instance, dibenzyl hydrogen phosphite (B83602) can be reacted with an alcohol and diethyl azodicarboxylate, followed by catalytic hydrogenation, to yield the corresponding alkyldihydrogen phosphate. oup.com When optically active 2-octanol is used in related reactions, such as benzoylation under similar activating conditions, the product is formed with an inverted stereochemical configuration, suggesting a bimolecular nucleophilic substitution (SN2) mechanism at the carbon atom. oup.comcapes.gov.br
Another strategy involves activating the alcohol itself. The reaction of alcohols with phosphorus tribromide (PBr₃) or p-toluenesulfonyl chloride (tosyl chloride) creates intermediates (alkyl bromides or tosylates) that are readily substituted. libretexts.org While these are typically used to form halides or sulfonates, the principles of activating the hydroxyl group are relevant to modern phosphorylation strategies. More advanced methods utilize specially designed phosphorylating reagents that offer high chemoselectivity for alcohols, even in complex molecular settings. These reagents can circumvent the harsh conditions and protecting group manipulations often required in traditional methods. mdpi.com
Sustainable and Green Chemical Syntheses
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. numberanalytics.com
Catalyst-Free Synthetic Transformations
The development of catalyst-free synthetic methods is a significant goal in green chemistry. For organophosphorus compounds, this can be achieved under specific conditions. For example, the direct, solvent-free synthesis of polyphosphates has been accomplished through a gas-liquid interfacial polycondensation between alkylphosphoric dichlorides and aromatic diols, achieving yields of 75–90% without any catalyst. rsc.org Similarly, the synthesis of dioctyl phthalate (B1215562), a structurally related ester, can be performed via solvent-free esterification over a heterogeneous acid catalyst, suggesting that similar catalyst systems could be applied to phosphate synthesis to facilitate catalyst recovery and reuse. niscair.res.inresearchgate.net
| Catalyst | n-Octanol Conversion (%) | Dioctyl Phthalate (DOP) Selectivity (%) | Reference |
| Sulfated Zirconia (SZr) | 88 | 93 | niscair.res.in |
| K-10 Clay | 65 | 92 | niscair.res.in |
| Zeolite β | 35 | 90 | niscair.res.in |
| Zeolite Y | 25 | 89 | niscair.res.in |
| Amberlyst-15 | 20 | 88 | niscair.res.in |
Table 2. Comparison of heterogeneous acid catalysts in the solvent-free synthesis of dioctyl phthalate, a model reaction for the esterification of 2-octanol. Reactions were conducted at 160°C for 6 hours.
Ultrasound-Assisted Synthetic Procedures
Ultrasound-assisted synthesis has emerged as a powerful green technology that accelerates reaction rates, improves yields, and often allows for milder reaction conditions. numberanalytics.comunito.it The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid, which generates localized hot spots with extreme temperatures and pressures. numberanalytics.com This technique has been successfully applied to various organic reactions, including the synthesis of metal-1,3-diketonates and functionalized xanthenes. unito.itresearchgate.net For instance, the ultrasound-assisted condensation of various aldehydes with 2-naphthol (B1666908) can achieve yields of 85–98% in as little as 6 minutes. unito.it While specific studies on the ultrasound-assisted synthesis of dioctan-2-yl phosphate are not prevalent, the proven efficacy of this method in promoting esterification and condensation reactions suggests its high potential for this application. globalauthorid.com
Development of Solvent-Free Reaction Systems
Eliminating volatile organic solvents is a key objective of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, lower costs, and simplify product purification. The synthesis of dioctyl phthalate has been effectively demonstrated under solvent-free conditions using a recyclable sulfated zirconia catalyst, achieving high conversion and selectivity at 160°C. niscair.res.inresearchgate.net This approach is highly relevant for the synthesis of this compound. Furthermore, microwave irradiation has been explored as an alternative energy source for solvent-free synthesis of trialkylphosphates from alcohols and phosphorus oxychloride, drastically reducing reaction times from hours to minutes. nih.gov Although this specific study focused on analytical derivatization, the principles are applicable to bulk synthesis.
| Analyte | Intra-assay Precision (RSD%) | Inter-assay Precision (RSD%) | Reference |
| Diethyl thiophosphate | 1.1 - 9.1 | 10.3 - 15.1 | nih.gov |
| Diethyl dithiophosphate | 4.06 - 6.9 | 4.9 - 11.9 | nih.gov |
Table 3. Precision of a microwave-assisted derivatization method for dialkyl phosphates, demonstrating a modern, rapid technique.
Electrochemical Approaches in Phosphate Synthesis
Electrochemical methods are emerging as powerful, green, and cost-effective alternatives for synthesizing organophosphorus compounds, including dialkyl phosphates. beilstein-journals.orgresearchgate.net These techniques often operate under mild conditions without the need for harsh oxidants or catalysts, minimizing waste generation. nih.gov The core principle involves the anodic oxidation of starting materials to generate reactive intermediates that subsequently form phosphorus-carbon (P-C), phosphorus-oxygen (P-O), or other desired bonds. beilstein-journals.orgnih.gov
The synthesis of dialkyl phosphates can be achieved through the electrochemical coupling of dialkyl phosphonates with alcohols. For instance, the electrolysis of dialkyl hydrogen phosphites in the presence of an alcohol like methanol (B129727) or butanol at a glassy carbon anode can produce trialkyl phosphates. researchgate.net The process of re-esterification of the initial phosphite by the alcohol during electrolysis can lead to the formation of multiple phosphate products. researchgate.net
Key parameters influencing the efficiency and selectivity of electrochemical phosphate synthesis include the choice of electrode materials, solvent, supporting electrolyte, and current density. Platinum and graphite (B72142) are commonly used electrode materials due to their stability and catalytic activity. beilstein-journals.orgnih.gov The solvent plays a crucial role, with acetonitrile (B52724) often favored over methanol due to its wider electrochemical window and better solubility of reactants. nih.gov
Recent advancements have demonstrated the electrochemical synthesis of various organophosphorus compounds, highlighting the versatility of this approach. For example, the electrochemical coupling of phenols with dialkyl phosphonates has been successfully carried out in an undivided cell using platinum electrodes and sodium iodide as a mediator. beilstein-journals.orgnih.gov This method showcases the potential for forming P-O bonds, a key step in the synthesis of this compound.
Table 1: Key Parameters in Electrochemical Synthesis of Dialkyl Phosphates
| Parameter | Significance | Examples |
| Electrode Material | Influences reaction efficiency and product distribution. beilstein-journals.orgnih.gov | Platinum, Graphite, Glassy Carbon beilstein-journals.orgnih.govresearchgate.net |
| Solvent | Affects solubility of reactants and electrochemical window. nih.gov | Acetonitrile, Methanol nih.gov |
| Mediator/Electrolyte | Facilitates the electrochemical reaction. beilstein-journals.org | Sodium Iodide, Tetrabutylammonium tetrafluoroborate (B81430) beilstein-journals.orgmdpi.com |
| Current Density | Can impact reaction yield and formation of byproducts. nih.gov | Constant current of 5-10 mA is often optimal. nih.gov |
Stereoselective Synthesis of Chiral Dialkyl Phosphate Analogues
The synthesis of chiral phosphorus compounds, where the phosphorus atom is a stereogenic center, presents a significant challenge in organic chemistry. Traditional methods often rely on the use of stoichiometric chiral auxiliaries, which require additional steps for attachment and removal, or on resolution techniques that are inherently limited to a 50% theoretical yield. mdpi.com
A promising approach for the asymmetric synthesis of P-stereogenic compounds is the use of chiral nucleophilic catalysis. mdpi.com This method involves the coupling of racemic starting materials, such as H-phosphinates, with nucleophiles in the presence of a chiral catalyst to produce enantioenriched products. mdpi.com While modest enantioselectivity has been observed in some cases, optimization of the catalyst, solvent, base, and temperature can lead to improved results. mdpi.com
Dynamic kinetic resolution (DKR) is another powerful strategy for synthesizing enantiopure chiral compounds. encyclopedia.pub This process combines a kinetic resolution, often enzyme-catalyzed, with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Metal/lipase-combo catalyzed DKR has proven effective for a range of chiral alcohols, yielding enantiopure esters. encyclopedia.pub This methodology could potentially be adapted for the synthesis of chiral phosphate esters.
Copper-catalyzed asymmetric substitution reactions have also emerged as a valuable tool for the synthesis of chiral molecules. For example, the copper-catalyzed alkylation and arylation of propargylic phosphates can proceed with high chirality transfer and regioselectivity, offering a route to chiral allenes. bohrium.com The diastereoselective SN2'-substitution of secondary alkylcopper reagents with propargylic phosphates also provides a method for preparing stereodefined alkylallenes with high retention of configuration. rsc.org These methods underscore the potential of transition metal catalysis in controlling stereochemistry during the formation of phosphate derivatives.
Table 2: Strategies for Stereoselective Synthesis of Chiral Phosphorus Compounds
| Method | Description | Key Features |
| Chiral Nucleophilic Catalysis | Coupling of racemic phosphorus compounds with nucleophiles using a chiral catalyst. mdpi.com | Catalytic amount of chiral substance used; potential for a wide range of substrates. mdpi.com |
| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in-situ racemization. encyclopedia.pub | Can achieve quantitative conversion to a single enantiomer. encyclopedia.pub |
| Copper-Catalyzed Asymmetric Substitution | Use of copper catalysts to control stereochemistry in substitution reactions involving phosphates. bohrium.comrsc.org | High chirality transfer and regioselectivity. bohrium.com |
Industrial Upscaling and Process Optimization in Phosphate Production
The transition from laboratory-scale synthesis to industrial production of phosphate esters presents several challenges, including ensuring process safety, economic feasibility, and product purity. google.comnih.gov A common industrial method for producing phosphate esters involves the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride or phosphorus pentoxide. nih.govgoogle.com
Process optimization is crucial for achieving high yields and purity on a commercial scale. This involves careful control of reaction parameters such as temperature, pressure, and stoichiometry of reactants. For instance, in the production of dialkyl hydrogen phosphites, carrying out the reaction between an alcohol and phosphorus trichloride (B1173362) in an inert solvent at a controlled temperature (e.g., 5-15°C) can lead to high yields and purity in a continuous process. google.com The use of a solvent helps to manage the heat of the reaction and facilitates the removal of byproducts like hydrogen chloride. google.com
In the production of phosphate ester surfactants, a two-step process is often employed: phosphorylation of a nonionic surface active agent under anhydrous conditions, followed by hydrolysis. google.com This method can yield products with improved color and stability. google.com The choice of phosphorylating agent, reaction temperature, and subsequent hydrolysis conditions are critical for the final product characteristics. google.comethox.com
The development of continuous processes, such as using fixed-bed reactors, offers advantages for industrial production, including improved efficiency and catalyst reusability. cbiore.id For example, the transesterification of oils to produce esters has been optimized in a fixed-bed reactor, demonstrating the potential for continuous manufacturing in related chemical processes. cbiore.id Furthermore, advancements in electrochemical synthesis are showing promise for scalable production, with successful gram-scale and even hundred-gram-scale synthesis of organophosphorus compounds being reported. nih.govnih.gov These electrochemical methods can be compatible with fluctuating energy sources, offering a pathway for more sustainable industrial production. nih.gov
Table 3: Considerations for Industrial Scale-Up of Phosphate Ester Production
| Factor | Importance | Optimization Strategies |
| Reaction Conditions | Affects yield, purity, and safety. google.comgoogle.com | Precise control of temperature, pressure, and stoichiometry; use of inert solvents. google.com |
| Raw Materials | Purity and choice of phosphorylating agent impact product quality. nih.govgoogle.com | Use of high-purity reagents; selection of appropriate phosphorylating agents (e.g., P₂O₅, POCl₃). nih.govgoogle.com |
| Process Type | Batch vs. continuous processing affects efficiency and scalability. google.comcbiore.id | Implementation of continuous processes using fixed-bed or flow reactors. cbiore.id |
| Byproduct Removal | Essential for product purity and process safety. google.com | Efficient separation techniques, such as distillation or washing. google.comepo.org |
| Sustainability | Minimizing waste and energy consumption. nih.gov | Exploring green chemistry approaches like electrochemical synthesis. nih.gov |
Complexation Chemistry and Metal Ion Interaction Mechanisms of Dioctan 2 Yl Phosphate
Fundamental Principles of Metal-Phosphate Complexation
The primary mechanism by which acidic organophosphorus extractants like dioctan-2-yl phosphate (B84403) operate is cation exchange. mdpi.comresearchgate.net In this process, the proton of the acidic phosphate group (P-OH) is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase. These extractants are often present as dimers, (HA)₂, in nonpolar organic solvents, linked by hydrogen bonds. The general reaction for the extraction of a divalent metal ion can be represented as:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
Here, (aq) denotes the aqueous phase and (org) denotes the organic phase, while HA represents the acidic extractant monomer. The release of protons into the aqueous phase makes the extraction process highly dependent on pH; lower pH values (higher H⁺ concentration) can suppress the extraction equilibrium, a principle that is exploited for the stripping of the metal from the organic phase. mdpi.com The efficiency of this exchange is significantly influenced by the acidity (pKa) of the extractant. A lower pKa value indicates a stronger acid, which facilitates the release of the proton and enhances metal complexation. mdpi.comrsc.org
The stability of the extracted metal-organophosphate species is due to the formation of a chelate complex. The phosphate group in dioctan-2-yl phosphate acts as a bidentate ligand, coordinating to the metal ion through the phosphoryl oxygen (P=O) and the deprotonated hydroxyl oxygen (P-O⁻). researchgate.netwikipedia.org This forms a stable ring structure with the metal ion at its center. metalleaching.com The coordination bond forms between the free electron pairs of the oxygen atoms and the metal cation. researchgate.net The strength of this coordination is a key determinant of the extractant's efficiency and selectivity. nih.gov The resulting complex, for instance, a Co-D2EHPA complex, is neutral and hydrophobic, which facilitates its transfer from the aqueous phase to the organic phase. nih.gov
While cation exchange is the dominant mechanism for acidic extractants, solvation also plays a crucial role. mdpi.com The organic diluent itself solvates the metal-extractant complex, enhancing its solubility in the organic phase. The nature of the diluent can significantly impact extraction efficiency. tandfonline.com
Furthermore, adduct formation, or synergism, can occur when a neutral organophosphorus compound, such as a phosphine (B1218219) oxide (e.g., TOPO), is added to the system. idsi.md These neutral extractants can replace the remaining extractant molecules solvating the metal-chelate, often leading to a more stable and more lipophilic adduct. scispace.com This synergistic effect can be represented by the following equilibrium, where B is a neutral solvating agent:
MA₂(HA)₂(org) + xB(org) ⇌ MA₂Bₓ(org) + 2HA(org)
The formation of such adducts can dramatically enhance the extraction efficiency beyond what would be expected from the sum of the individual extractants. scispace.com The polarity of the organic phase, which can be modified by additives known as phase modifiers, plays a critical role in the solubility of these aggregates and can prevent the formation of a third phase at high metal loading. osti.gov
The extraction process is not instantaneous and involves the transfer of the extractant and the metal ion across the aqueous-organic interface. The interface is a critical region where the complexation reaction is believed to occur. mdpi.comnih.gov Studies have shown that organophosphorus extractants accumulate at the interface, where their interaction with metal ions is most probable. nih.gov
Research suggests that the extractant dimers present in the bulk organic phase may dissociate into monomers at the interface, and it is these monomers that react with the metal ions. sioc-journal.cn The kinetics of this process can be complex, with potential pathways including complexation directly at the interface or in the aqueous boundary layer near the interface for extractants with some water solubility. nih.gov The rate of transfer is influenced by factors such as the degree of agitation, temperature, and the interfacial area between the two phases.
Solvation and Adduct Formation Effects
Ligand Design and Structure-Activity Relationships in Metal Extraction
The effectiveness and selectivity of an organophosphorus extractant are intrinsically linked to its molecular structure. By systematically modifying the alkyl groups attached to the phosphate core, it is possible to fine-tune the extractant's properties for specific separation tasks. This forms the basis of structure-activity relationships. cas.cn
The nature of the alkyl chains in this compound—specifically their length and degree of branching—has a profound impact on its extraction behavior.
Alkyl Chain Branching: Branching in the alkyl chain, particularly close to the phosphate group as in this compound (a secondary octyl group), generally leads to a decrease in extraction efficiency. mdpi.comkuleuven.be This is primarily due to steric hindrance, where the bulky branched chains impede the approach of the metal ion and the formation of the metal-extractant complex. rsc.orgkuleuven.beresearchgate.net This steric effect can lower the stability constant of the complex, thus requiring a higher pH to achieve the same level of extraction compared to a linear isomer. rsc.org
Alkyl Chain Length: Increasing the length of the alkyl chains generally enhances the extraction efficiency. kuleuven.beresearchgate.net Longer alkyl chains increase the molecule's hydrophobicity (lipophilicity), which improves its partitioning into the organic phase and reduces its loss to the aqueous phase. researchgate.net A more hydrophobic extractant leads to a more hydrophobic metal complex, thereby favoring its transfer into the organic diluent. rsc.org However, for some systems, it has been noted that beyond a certain point, increasing chain length has a minimal effect on extraction ability. cas.cn
The following table, based on data for the extraction of Uranium(VI) by various dialkyl phosphoric acids, illustrates the significant negative impact of steric hindrance from branching on extraction efficiency.
| Dialkyl Phosphoric Ester | Structure of Alkyl Group (R) in (RO)₂PO(OH) | Distribution Coefficient for Uranium (Dᵤ) |
|---|---|---|
| Dioctyl hydrogen phosphate | n-C₈H₁₇- (linear) | 450 |
| Bis(3,5,5-trimethylhexyl) hydrogen phosphate | Branched C₈H₁₇- | 260 |
| Bis(2-ethylhexyl) hydrogen phosphate (D2EHPA) | Branched C₈H₁₇- | 135 |
| Bis(2,6-dimethylheptan-4-yl) hydrogen phosphate | Highly Branched C₉H₁₉- | 10 |
Data adapted from Blake et al. academie-sciences.fr for the extraction of U(VI) from a sulfate (B86663) medium. This demonstrates that increased branching near the phosphate group significantly lowers the extraction efficiency.
The data clearly show that as the degree of branching in the alkyl chain increases, the distribution coefficient for uranium drops dramatically, highlighting the critical role of steric effects in the complexation chemistry of dialkyl phosphoric acid extractants. academie-sciences.fr this compound, with its secondary octyl groups, would be expected to exhibit extraction behavior influenced by this steric hindrance, likely positioning its efficiency below that of its linear isomer, di-n-octyl phosphate.
Role of Oxygen and Sulfur Atoms in Phosphate and Thiophosphate Coordination
The substitution of one or more oxygen atoms with sulfur to form thiophosphates significantly alters the coordination chemistry. wikipedia.orgmdpi.com Sulfur, being less electronegative and larger than oxygen, is a "softer" donor atom according to the Hard and Soft Acids and Bases (HSAB) theory. This change has profound effects on the selectivity of the extractant. mdpi.com
Key distinctions between oxygen and sulfur coordination:
Hard vs. Soft Metal Preference: Phosphate groups with hard oxygen donor atoms show a preference for hard metal ions. In contrast, the soft sulfur atoms in thiophosphates exhibit a higher affinity for soft or borderline metal ions like cadmium and mercury. mdpi.com
Bonding Characteristics: The interaction between a hard acid (metal ion) and a hard base (oxygen) is primarily electrostatic in nature. The bond between a soft acid (metal ion) and a soft base (sulfur) has a more covalent character.
Stereospecific Effects: The replacement of a non-bridging oxygen with sulfur in a phosphate group creates a chiral center at the phosphorus atom. This introduces stereospecificity into the metal-ligand interaction, meaning that different stereoisomers (RP and SP) can exhibit different binding affinities and dynamics. nih.gov This can be exploited for enhanced separation selectivity.
Electronic Effects: Sulfur substitution can influence the electronic properties of the phosphate group. For instance, replacing a non-bridging oxygen with sulfur can lead to an accumulation of a full negative charge on the sulfur atom, which can affect the electrostatic interactions within a protein active site. nih.gov
The strategic substitution of oxygen with sulfur in the phosphate headgroup of extractants like this compound provides a powerful tool to tune the selectivity and efficiency of metal ion separations.
Thermodynamic and Kinetic Aspects of Metal Extraction Processes
The efficiency and selectivity of metal extraction using this compound are governed by both thermodynamic and kinetic factors. gcnayanangal.com Thermodynamics dictates the position of the extraction equilibrium and the ultimate extent of metal transfer, while kinetics determines the rate at which this equilibrium is achieved.
Extraction Equilibria and Determination of Distribution Coefficients
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase to an organic phase containing an acidic organophosphorus extractant like this compound (HR) can be represented by the following general equilibrium:
Mⁿ⁺(aq) + n(HR)ₓ(org) ⇌ MRₙ(org) + nH⁺(aq)
where (aq) and (org) denote the aqueous and organic phases, respectively, and x represents the degree of aggregation of the extractant in the organic phase.
The distribution coefficient (D) is a key parameter used to quantify the efficiency of the extraction at equilibrium. It is defined as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase:
D = [M]org / [M]aq
A higher distribution coefficient indicates a greater preference of the metal ion for the organic phase. The value of D is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the temperature. scialert.netnih.gov
The extraction equilibrium constant (Kex) provides a more fundamental measure of the extraction process. For the general reaction above, Kex is given by:
Kex = ([MRₙ]org [H⁺]ⁿaq) / ([Mⁿ⁺]aq [(HR)ₓ]ⁿorg)
The relationship between the distribution coefficient and the extraction equilibrium constant can be expressed as:
D = Kex [(HR)ₓ]ⁿorg / [H⁺]ⁿaq
Taking the logarithm of this equation yields:
log D = log Kex + n log[(HR)ₓ]org + n pH
This equation indicates that a plot of log D versus pH at a constant extractant concentration should yield a straight line with a slope of 'n', which represents the number of extractant molecules involved in the complexation of one metal ion. Similarly, a plot of log D versus log[(HR)ₓ] at a constant pH will also give a straight line with a slope of 'n'. scialert.net
Experimental data for the extraction of various metal ions using organophosphorus extractants are often presented in tables that show the distribution coefficients under different conditions.
Table 1: Hypothetical Distribution Coefficients (D) for Metal Ion Extraction with this compound
| Metal Ion | Extractant Concentration (M) | Aqueous pH | Distribution Coefficient (D) |
| Metal A | 0.1 | 2.0 | 10.5 |
| Metal A | 0.2 | 2.0 | 42.0 |
| Metal B | 0.1 | 2.0 | 1.2 |
| Metal B | 0.1 | 3.0 | 12.0 |
This table is for illustrative purposes and does not represent actual experimental data.
Reaction Kinetics and Mass Transfer Characteristics
The rate of extraction can be limited by either the rate of the chemical reaction (kinetically controlled) or the rate of diffusion of species to and from the interface (mass transfer or diffusion controlled).
Key kinetic parameters include:
Rate Constants (k): These quantify the speed of the forward and reverse reactions at the interface.
Mass Transfer Coefficients (km): These describe the rate of transport of a species through the boundary layers on either side of the interface. researchgate.net
Activation Energy (Ea): This thermodynamic barrier must be overcome for the reaction to occur. A high activation energy typically indicates that the process is chemically controlled. nih.gov
Studies on similar organophosphorus extraction systems have shown that the transfer rate constants can be determined using techniques like the single drop method or a Lewis cell. The relationship between the forward (k') and reverse (k) rate constants and the equilibrium distribution coefficient (D) can provide insights into the rate-determining step. If the process is chemically controlled, the ratio k'/k should be approximately equal to D.
The difference between the activation energies of the forward and reverse reactions is equal to the heat of reaction (ΔH). This provides a way to link the kinetic and thermodynamic aspects of the extraction process.
Table 2: Hypothetical Kinetic Data for Metal Extraction
| Metal Ion | Temperature (K) | Forward Rate Constant (k') (cm/s) | Reverse Rate Constant (k) (cm/s) | Activation Energy (Ea) (kJ/mol) |
| Metal A | 298 | 1.5 x 10⁻³ | 1.2 x 10⁻⁴ | 25 |
| Metal B | 298 | 3.0 x 10⁻⁴ | 2.5 x 10⁻⁴ | 12 |
This table is for illustrative purposes and does not represent actual experimental data.
Understanding both the thermodynamics and kinetics is crucial for designing and optimizing industrial-scale solvent extraction processes for metal separation.
Selective Separation in Multi-Component Metal Systems
The ability of this compound to selectively extract specific metal ions from complex mixtures is a critical aspect of its application in hydrometallurgy. This selectivity is particularly important for the recovery of valuable and strategic elements, as well as for the removal of undesirable impurities.
Recovery of Strategic and Rare Earth Elements
Organophosphorus extractants, a class to which this compound belongs, are widely used for the separation of rare earth elements (REEs). scirp.orggoogle.com The separation of REEs is challenging due to their similar chemical properties. However, slight differences in their ionic radii and coordination chemistry can be exploited using solvent extraction.
Generally, for a given organophosphorus extractant, the distribution coefficient increases with the atomic number of the rare earth element. google.com This means that heavy rare earth elements (HREEs) are typically extracted more efficiently than light rare earth elements (LREEs). scirp.org This trend allows for the selective separation of HREEs from LREEs. For instance, studies using the similar extractant di-(2-ethylhexyl) phosphoric acid (D2EHPA) have demonstrated that HREEs can be selectively extracted from a leach solution, leaving the LREEs in the raffinate. scirp.org The LREEs can then be recovered in a subsequent extraction stage under different conditions, such as a higher pH. scirp.org
The separation factor (α), which is the ratio of the distribution coefficients of two different metal ions (αA/B = DA / DB), is a measure of the selectivity of the separation. A higher separation factor indicates a more efficient separation. The choice of diluent can also significantly impact the separation factor. scirp.org
Table 3: Example of Separation Factors for Rare Earth Elements with D2EHPA
| REE Pair | Separation Factor (α) in Kerosene | Separation Factor (α) in Toluene (B28343) | Separation Factor (α) in Cyclohexane |
| Y/Ce | 3.2 | 2.4 | 2.0 |
Data from a study on D2EHPA, a similar extractant, illustrating the effect of diluent on selectivity. scirp.org
Mitigation of Co-extraction Challenges for Competing Ions (e.g., Iron)
In many hydrometallurgical processes, the target metals are present alongside other ions, such as iron, which can be co-extracted and contaminate the final product. The selective removal of iron is therefore a crucial step.
The co-extraction of iron can be mitigated through several strategies:
pH Control: The extraction of many metal ions, including iron, is highly dependent on the pH of the aqueous phase. By carefully controlling the pH, it is possible to selectively precipitate or extract certain metals. For example, iron can often be precipitated as iron(III) hydroxide (B78521) at a lower pH than many other metal ions. mdpi.com The oxidation of iron(II) to iron(III), often facilitated by an oxidizing agent like hydrogen peroxide, is a common prerequisite for its effective removal by precipitation. mdpi.com
Scrubbing: After the initial extraction, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution. This scrubbing solution is designed to selectively strip the co-extracted impurities back into the aqueous phase while leaving the target metal in the organic phase. Mineral acids are often used for scrubbing. google.com
Use of Complexing Agents: The addition of a complexing agent to the aqueous phase can selectively mask certain metal ions, preventing their extraction into the organic phase.
The choice of extractant also plays a role. While this compound is effective for many separations, in some cases, other extractants or combinations of extractants may be required to achieve the desired selectivity against competing ions like iron.
Applications in Hydrometallurgy and Nuclear Fuel Cycle
This compound, an organophosphorus compound, holds potential for application in hydrometallurgical processes and the nuclear fuel cycle, primarily as a solvent extractant for metal ions. While specific research and publicly available data on this compound are limited, its chemical structure and functional groups are analogous to other well-studied dialkyl phosphoric acids, such as the commercially prominent Di-2-ethylhexylphosphoric acid (D2EHPA) and dioctyl hydrogen phosphate. Consequently, its applications and mechanisms can be largely inferred from the extensive research conducted on these related compounds.
The primary role of this compound in these fields is in liquid-liquid extraction, a technique used to separate and purify metals. In this process, an aqueous solution containing the metal ions is mixed with an organic solvent containing the extractant (in this case, this compound). The extractant selectively forms a complex with the target metal ions, transferring them from the aqueous phase to the organic phase. The two phases are then separated, and the metal can be recovered from the organic phase in a subsequent stripping step.
Applications in Hydrometallurgy
In hydrometallurgy, this compound can be applied to the extraction and separation of various metals, most notably rare earth elements (REEs). The demand for high-purity REEs is driven by their critical role in modern technologies, including electronics, magnets, and catalysts.
The extraction of REEs from ore leachates is a complex process due to their similar chemical properties. Dialkyl phosphoric acids like this compound are effective extractants for this purpose. A patent has mentioned the use of dioctan-2-yl hydrogen phosphate in a method for the fractional extraction and recovery of rare earth elements, highlighting its relevance in this sector. google.com The separation is based on the principle of ion exchange, where the acidic proton of the phosphate group is exchanged for a metal cation.
The general mechanism for the extraction of a trivalent rare earth metal ion (M³⁺) by a dimeric dialkyl phosphoric acid ((HA)₂) can be represented as:
M³⁺(aq) + 3(HA)₂(org) ⇌ M(A·HA)₃(org) + 3H⁺(aq)
Applications in the Nuclear Fuel Cycle
In the nuclear fuel cycle, organophosphorus extractants are crucial for the reprocessing of spent nuclear fuel, primarily through the PUREX (Plutonium and Uranium Recovery by Extraction) process. google.comchimia.ch While tributyl phosphate (TBP) is the primary extractant in the PUREX process, dialkyl phosphoric acids like this compound can be used in related separation processes, such as the recovery of uranium from phosphoric acid solutions and the partitioning of minor actinides from high-level waste.
Uranium can be recovered from wet-process phosphoric acid, a byproduct of fertilizer production, which contains significant quantities of uranium. barc.gov.in Dialkyl phosphoric acids are effective in extracting uranium from these acidic solutions. academie-sciences.fr For instance, dioctyl hydrogen phosphate has been cited as a suitable alkyl phosphate for the extraction of plutonium. google.com
The extraction of uranium (in the form of the uranyl ion, UO₂²⁺) by a dimeric dialkyl phosphoric acid typically follows an ion-exchange mechanism:
UO₂²⁺(aq) + 2(HA)₂(org) ⇌ UO₂(A·HA)₂(org) + 2H⁺(aq)
The efficiency of uranium extraction by various dialkyl phosphoric acids has been studied, and while direct data for this compound is scarce, the performance of similar compounds is well-documented.
Table 1: Comparative Extraction of Uranium (VI) by Various Dialkyl Phosphoric Acids
This table illustrates the extraction efficiency of different dialkyl phosphoric acids for uranium from a sulfate medium. The data is based on findings for analogous compounds and serves as an indicator of the potential performance of this compound.
| Dialkyl Phosphoric Acid | Distribution Coefficient (Dᵤ) from 0.5 mol·L⁻¹ SO₄²⁻ | Distribution Coefficient (Dᵤ) from 1.5 mol·L⁻¹ SO₄²⁻ |
|---|---|---|
| Dioctyl hydrogen phosphate | 450 | 57 |
| Bis(3,5,5-trimethylhexyl) hydrogen phosphate | 260 | 41 |
| Bis(2-ethylhexyl) hydrogen phosphate (HDEHP) | 135 | 20 |
| Bis(2,6-dimethylheptan-4-yl) hydrogen phosphate | 10 | 2 |
Data extracted from Blake et al. as cited in academie-sciences.fr. Organic phase was 0.1 mol·L⁻¹ extractant in 98:2 kerosene:isooctanol; contact time was 2 min with an aqueous-to-organic phase ratio (A:O) of 1:1. academie-sciences.fr
The data in Table 1 demonstrates that the structure of the alkyl group significantly influences the extraction efficiency of uranium. academie-sciences.fr Generally, less branching in the alkyl chain leads to higher extraction coefficients. This suggests that this compound, with a straight-chain octyl group, would likely exhibit strong extraction capabilities for uranium.
Furthermore, in the context of advanced fuel cycles, the separation of trivalent minor actinides (like americium and curium) from lanthanides is a significant challenge due to their similar ionic radii and chemical behavior. kit.edu Specialized extraction systems are being developed for this purpose, and organophosphorus compounds play a key role. The selectivity of these extractants is a critical area of research. researchgate.net
Table 2: Extraction of Various Metal Ions with a Dialkyl Phosphoric Acid Analogue
This table shows the distribution coefficients for the extraction of several metal ions with HDEHP, a close analogue of this compound. This illustrates the selectivity of such extractants.
| Metal Ion | Distribution Coefficient (Dₘ) |
|---|---|
| Thorium(IV) | 26 |
| Titanium(IV) | 26 |
| Iron(III) | 16 |
| Molybdenum(VI) | 6 |
| Vanadium(IV) | 1.8 |
| Cerium(IV) | 1.1 |
Data extracted from Blake et al. as cited in academie-sciences.fr. Conditions: 10⁻² mol·L⁻¹ single metal-containing solution, extracted with 0.1 M HDEHP in kerosene. academie-sciences.fr
The results in Table 2 indicate that dialkyl phosphoric acids can co-extract other metal ions besides the target, such as thorium and iron. academie-sciences.fr This necessitates careful control of process conditions, such as pH and contact time, to achieve the desired separation. For instance, the co-extraction of iron can be minimized by using reducing agents to convert Fe(III) to the less extractable Fe(II). academie-sciences.fr
Supramolecular Chemistry and Interfacial Phenomena in Extraction Systems
Advanced Analytical Chemistry and Characterization of Dioctan 2 Yl Phosphate and Its Complexes
Chromatographic and Electrophoretic Separation Methods
Separation techniques are essential for isolating Dioctan-2-yl phosphate (B84403) from reaction mixtures, for assessing its purity, and for separating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. turkjps.org
Reversed-Phase HPLC (RP-HPLC): For a moderately nonpolar compound like Dioctan-2-yl phosphate, RP-HPLC is the method of choice. mdpi.com A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). turkjps.org A known issue in the analysis of phosphate-containing compounds is peak tailing, which can result from interactions between the phosphate groups and trace metals in stainless steel components of the HPLC system. hpst.cz The use of bio-inert or PEEK-based HPLC systems can effectively prevent these unwanted interactions, leading to improved peak shape and more accurate quantification. hpst.cz
Chiral HPLC: The structure of this compound contains two stereogenic centers at the second carbon of each octyl chain. This means the compound can exist as three stereoisomers: (R,R), (S,S), and a meso (R,S) form. The (R,R) and (S,S) isomers are enantiomers. Chiral HPLC is a powerful technique for separating such stereoisomers. researchgate.netcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.commdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. mdpi.com The separation of these isomers is critical, as different enantiomers can exhibit different biological activities. csfarmacie.cz
Table 4: Typical HPLC and Chiral HPLC Conditions
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
|---|---|---|
| Column | C18 or C8, 5 µm | Chiral Stationary Phase (e.g., Chiralcel® OD, Chiralpak® IA) mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient turkjps.org | Hexane/Isopropanol or other nonpolar/polar mixtures mdpi.com |
| Detector | UV (at low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) helixchrom.com | UV or Polarimeter |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |
Capillary Electrophoresis (CE) separates molecules based on their size and charge as they move through a capillary under the influence of an electric field. casss.org As an acidic organophosphate, this compound will be negatively charged at neutral or basic pH, making it well-suited for CE analysis. CE is particularly advantageous for separating ionic and hydrophilic compounds and can resolve isomers that are difficult to separate by HPLC. humanmetabolome.com
The coupling of CE with Mass Spectrometry (CE-MS) creates a highly powerful analytical tool that combines the high separation efficiency of CE with the sensitive and specific detection capabilities of MS. nih.govd-nb.info This hyphenated technique provides both the migration time (from CE) and the mass-to-charge ratio (from MS) for each component, enabling confident identification. casss.org CE-MS is especially valuable for analyzing complex biological samples and for the characterization of metabolites, offering high resolution and requiring only very small sample volumes. humanmetabolome.comlcms.cz
Table 5: Typical Capillary Electrophoresis (CE-MS) Parameters
| Parameter | Typical Setting |
|---|---|
| Capillary | Fused-silica capillary (coated or uncoated) |
| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate or borate) at a specific pH to ensure analyte charge |
| Separation Voltage | 20 - 30 kV lcms.cz |
| Injection Mode | Hydrodynamic or Electrokinetic |
| MS Interface | Electrospray Ionization (ESI) |
| MS Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution analysis lcms.cz |
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Separation
Quantitative and Qualitative Determination of Phosphorus Compounds in Diverse Matrices
The accurate identification and measurement of phosphorus compounds, including organophosphates like this compound, are critical across various fields, from environmental monitoring to industrial process control. drawellanalytical.com The diversity of matrices in which these compounds are found—ranging from wastewater and soil to complex petroleum products—necessitates a suite of sophisticated analytical techniques. drawellanalytical.comualberta.ca The choice of method depends on the specific compound of interest, its concentration, and the complexity of the sample matrix.
A crucial first step in the analysis of phosphorus compounds is the extraction and isolation of the target analytes from the sample matrix. mdpi.com This sample preparation phase is vital for removing interfering substances and concentrating the analytes to detectable levels. mdpi.com Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and stir-bar sorptive extraction (SBSE). mdpi.com For instance, organophosphorus pesticides can be extracted from wastewater using a mixture of methylene (B1212753) chloride in hexane. epa.gov SPE is particularly robust for cleaning up biological samples, though it can sometimes retain interfering compounds with functional groups similar to the target analytes. mdpi.comnih.gov Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have also been developed to reduce solvent consumption. mdpi.com
Qualitative determination, or the identification of compounds, is often achieved using gas chromatography coupled with mass spectrometry (GC-MS). epa.govmdpi.com This powerful combination separates the components of a mixture and provides mass spectra that act as molecular fingerprints, allowing for confident compound identification. drawellanalytical.com GC-MS is frequently recommended as a confirmatory technique when analyzing unfamiliar samples for organophosphorus compounds. epa.govmdpi.com
For quantitative analysis, several methods are employed, each with specific strengths.
Chromatographic Methods Gas chromatography (GC) is a cornerstone technique for analyzing volatile compounds, including many organophosphates. drawellanalytical.com For enhanced sensitivity and selectivity towards phosphorus-containing molecules, specific detectors are used, such as the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD). drawellanalytical.comepa.gov These detectors allow for the measurement of organophosphorus compounds at parts-per-billion concentrations in matrices like municipal and industrial wastewater. epa.govepa.gov However, some organophosphates may require a derivatization step to increase their volatility for GC analysis. drawellanalytical.com
In particularly complex matrices, such as petroleum samples, conventional GC may be insufficient. researchgate.net Alkyl phosphates in crude oil can cause significant problems in refineries, including equipment fouling and catalyst poisoning. ualberta.ca Traditional methods for total phosphorus, like inductively coupled plasma – optical emission spectroscopy (ICP-OES), lack the ability to speciate these compounds and have high detection limits. ualberta.caualberta.ca To overcome this, comprehensive two-dimensional gas chromatography (GC×GC) has been developed. ualberta.caualberta.ca GC×GC provides significantly enhanced separation power, enabling the speciation and quantification of individual alkyl phosphates at trace levels, two to three orders of magnitude below what is achievable by ICP-OES. ualberta.caualberta.ca This technique, often paired with an NPD or time-of-flight mass spectrometry (TOF-MS), is currently the only method capable of reproducibly separating and quantifying trace alkyl phosphates in petroleum samples. ualberta.caresearchgate.net
High-performance liquid chromatography (HPLC) is another valuable tool, particularly for less volatile or thermally unstable organophosphorus compounds. mdpi.com
Spectrophotometric Methods Colorimetric methods are widely used for determining the total phosphorus concentration in a sample. mdpi.com The most common of these is the Molybdenum Blue method. mdpi.comscispace.com In this procedure, all forms of phosphorus in the sample, including organic phosphates, are first converted to orthophosphate through an acid digestion step. researchgate.netohiowea.org The orthophosphate then reacts with an ammonium (B1175870) molybdate (B1676688) and potassium antimonyl tartrate reagent in an acidic medium to form a phosphomolybdic acid complex. researchgate.netmetrohm.com This complex is subsequently reduced, typically with ascorbic acid, to produce a stable, intensely blue-colored compound. scispace.comresearchgate.net The intensity of this blue color, measured with a spectrophotometer, is directly proportional to the concentration of phosphorus in the original sample. mdpi.comepa.gov This method is highly sensitive and can be used for various sample types, including water, wastewater, and soil extracts. mdpi.commetrohm.com
The following tables provide a comparative overview of analytical techniques and summarize key research findings.
Table 1: Comparison of Key Analytical Techniques for Phosphorus Compound Determination
| Technique | Principle | Common Application for P-Compounds | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC-NPD/FPD) | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase, with P-specific detection. drawellanalytical.comepa.gov | Quantitative analysis of organophosphates in environmental and industrial samples. drawellanalytical.comepa.gov | High sensitivity and selectivity for phosphorus; well-established methods. drawellanalytical.comepa.gov | Limited to thermally stable and volatile compounds; may require derivatization. drawellanalytical.com |
| GC-Mass Spectrometry (GC-MS) | Separates compounds via GC, which are then ionized and identified based on their mass-to-charge ratio. drawellanalytical.com | Qualitative identification and confirmation of organophosphorus compounds. epa.govmdpi.com | Provides structural information for definitive identification. epa.gov | Can be less sensitive than specific detectors for quantitative trace analysis. |
| GC×GC-NPD/TOF-MS | Comprehensive two-dimensional GC separation for enhanced resolution, coupled with a P-specific or mass-based detector. researchgate.netualberta.ca | Speciation and quantification of trace alkyl phosphates in highly complex matrices like petroleum. ualberta.caresearchgate.net | Extremely high separation power; capable of analyzing complex mixtures and trace analytes. ualberta.ca | Higher instrument complexity and cost. lcms.cz |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com | Analysis of less volatile or thermally labile organophosphorus and carbamate (B1207046) pesticides. mdpi.com | Suitable for a wide range of compounds without derivatization. | Can be subject to matrix effects; detector sensitivity may vary. nih.gov |
| Inductively Coupled Plasma (ICP-OES/MS) | Sample is introduced into a plasma, causing atomic emission (OES) or ionization (MS) for elemental analysis. ualberta.camdpi.com | Determination of total elemental phosphorus. ualberta.ca | Very sensitive for elemental analysis (especially ICP-MS). mdpi.com | Provides no information on the chemical form (speciation); subject to polyatomic interferences. ualberta.canih.gov |
| Spectrophotometry (Molybdenum Blue) | Chemical reaction of orthophosphate to form a colored complex, with concentration measured by light absorbance. mdpi.comscispace.com | Determination of orthophosphate and total phosphorus (after digestion) in water and wastewater. researchgate.netmetrohm.com | Simple, cost-effective, and reliable for total P analysis. mdpi.com | Destructive; only measures orthophosphate, requiring digestion for other forms; potential for chemical interferences. researchgate.net |
Table 2: Illustrative Research Findings on Organophosphorus Compound Determination in Diverse Matrices
| Matrix | Analytical Method | Target Analytes | Reported Detection/Quantification Limit | Reference |
|---|---|---|---|---|
| Municipal & Industrial Wastewater | Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | Various organophosphorus pesticides | Estimated Detection Limits (EDL) vary by compound (e.g., 0.05 µg/L for Mevinphos) | epa.gov |
| Solid Waste / Soil | Gas Chromatography with Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) | Various organophosphorus compounds | Method is for part-per-billion (ppb) concentrations | epa.gov |
| Water Samples | Solid-Phase Microextraction (SPME) with GC-MS | 16 different pesticides | Limits of Quantification (LOQ): 0.05–0.5 µg/L | mdpi.com |
| Petroleum Distillates & Crude Oil | Comprehensive Two-Dimensional Gas Chromatography with Nitrogen Phosphorus Detection (GC×GC–NPD) | Alkyl Phosphates | Detection Limits: 0.001 to 0.02 µg phosphorus mL⁻¹ | researchgate.net |
| Wastewater | Spectrophotometry (Molybdenum Blue Method) | Total Phosphorus (TP) and Orthophosphate (o-PO₄-P) | Suitable for concentrations from 0.01 to 6 mg/L PO₄-P | researchgate.netmetrohm.com |
| Groundwater | High-Performance Liquid Chromatography (HPLC) | Organophosphate and Carbamate Pesticides | Limits of Detection (LOD): 0.05–0.38 µg/L | mdpi.com |
Environmental Chemistry and Degradation Pathways of Organophosphates
Environmental Distribution, Transport, and Fate of Organophosphate Compounds
Organophosphate esters (OPEs) are now ubiquitous environmental contaminants, detected in various matrices including air, water, soil, sediment, and even in remote polar regions. mdpi.comoup.commdpi.com Their release into the environment occurs through volatilization, leaching, and abrasion from a multitude of consumer and industrial products. mdpi.commdpi.com Non-chlorinated OPEs, used as plasticizers and hydraulic fluids, are particularly prone to environmental release during their lifecycle. mdpi.com
The transport and fate of OPEs are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). mdpi.com These compounds span a wide range of properties, from highly hydrophilic to strongly hydrophobic. mdpi.com This diversity means that while some OPEs are mobile in water, others with higher Kow values have a greater tendency to adsorb to particulate matter and sediment. mdpi.cominchem.org For instance, tris(2-ethylhexyl) phosphate (B84403) (TEHP), a structural analogue of dioctan-2-yl phosphate, is mainly associated with particles in seawater, whereas more soluble OPEs are found predominantly in the dissolved phase. mdpi.com Once released, OPEs can undergo long-range atmospheric transport, bound to particles or in the gas phase, leading to their deposition in areas far from their source, including the Arctic and Antarctic. oup.comnih.gov Models suggest that in remote areas like the Antarctic, atmospheric deposition is a primary input of OPEs into the marine environment, which can act as a final sink. nih.gov
The primary environmental compartments for OPEs like TEHP are expected to be soil and sediment. industrialchemicals.gov.au Their low water solubility and moderate volatility mean they will partition to these matrices upon environmental release. industrialchemicals.gov.ausolubilityofthings.com
Bioremediation and Biodegradation Mechanisms of this compound and Analogues
Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, is a key process in the natural attenuation of organophosphates. nih.govepa.govmbl.or.kr The degradation of OPs by microorganisms primarily occurs through processes like hydrolysis, oxidation, and dealkylation. mbl.or.kr For many OPs, enzymatic hydrolysis of the phosphate ester bonds is a critical detoxification step. mbl.or.krmdpi.com
Specific research on this compound biodegradation is scarce, but studies on its close structural analogue, tris(2-ethylhexyl) phosphate (TEHP), provide significant insights. A novel bacterial strain, Ochrobactrum tritici WX3-8, has been shown to effectively degrade TEHP, using it as a sole carbon source. nih.gov The degradation efficiency of this strain reached 75% within 104 hours under optimal laboratory conditions. nih.gov The metabolic pathway involves a sequential O-dealkylation process where intracellular enzymes first hydrolyze TEHP to di(2-ethylhexyl) phosphate (D(2)EHP), then to mono(2-ethylhexyl) phosphate (M(2)EHP), and finally to phosphoric acid and the alcohol 2-ethylhexanol. nih.govresearchgate.net
This stepwise enzymatic hydrolysis is a common biodegradation pathway for various OPEs. mdpi.com The process is facilitated by enzymes such as phosphotriesterases (PTEs), which can hydrolyze a wide range of OP compounds. nih.govresearchgate.net The effectiveness of bioremediation can be influenced by environmental factors and the specific microbial strains present. mdpi.com For some compounds, microbial degradation is the main route of removal from the environment, as other processes like hydrolysis and photolysis can be very slow. industrialchemicals.gov.au
The table below summarizes the biodegradation pathway of the analogue TEHP.
| Step | Reactant | Product(s) | Mechanism |
|---|---|---|---|
| 1 | Tris(2-ethylhexyl) phosphate (TEHP) | Di(2-ethylhexyl) phosphate (D(2)EHP) + 2-ethylhexanol | O-dealkylation (Enzymatic Hydrolysis) |
| 2 | Di(2-ethylhexyl) phosphate (D(2)EHP) | Mono(2-ethylhexyl) phosphate (M(2)EHP) + 2-ethylhexanol | O-dealkylation (Enzymatic Hydrolysis) |
| 3 | Mono(2-ethylhexyl) phosphate (M(2)EHP) | Phosphoric acid + 2-ethylhexanol | O-dealkylation (Enzymatic Hydrolysis) |
Photo, Chemical, and Catalytic Degradation Pathways in Aqueous and Soil Systems
Abiotic degradation processes, including photolysis and hydrolysis, are also important for the environmental fate of organophosphates. cabidigitallibrary.org The significance of each pathway depends on the compound's structure and environmental conditions. cabidigitallibrary.org
Photodegradation: Some OPEs can be broken down by sunlight. For TEHP, photolysis half-lives of 0.93 to 3.50 days have been measured in aqueous solutions, with degradation products identified as 2-ethylhexanol and 2-ethylhexanoic acid. industrialchemicals.gov.au Another study observed faster photodegradation, with half-lives of 6–7 hours, likely influenced by the presence of other OPEs acting as photosensitizers. industrialchemicals.gov.au In contrast, bis(2-ethylhexyl) phosphate (D(2)EHP) is not expected to undergo direct photolysis by sunlight as it lacks chromophores that absorb light at relevant wavelengths (>290 nm). echemi.com The vapor-phase reaction of D(2)EHP with hydroxyl radicals is estimated to be rapid, with an atmospheric half-life of about 5.9 hours. echemi.com
Chemical Hydrolysis: Hydrolysis is a major degradation pathway for some OPs, but its rate is highly dependent on pH and the specific chemical structure. For many OPEs used as flame retardants, hydrolysis at neutral pH is extremely slow, with half-lives potentially exceeding several years. acs.org For example, TEHP is considered hydrolytically stable, showing no significant degradation in water at pH 4–9. industrialchemicals.gov.au However, hydrolysis can be significantly accelerated under alkaline conditions or catalyzed by mineral surfaces like metal (hydr)oxides found in soils and sediments. acs.org This mineral-catalyzed hydrolysis can reduce the half-lives of many OPEs to less than 10 days, suggesting it may be a major degradation sink in natural environments. acs.org
The table below presents abiotic degradation data for TEHP and its degradation product, D(2)EHP.
| Compound | Degradation Pathway | Half-life / Rate | Conditions | Citation |
|---|---|---|---|---|
| Tris(2-ethylhexyl) phosphate (TEHP) | Hydrolysis | Stable (No degradation observed after 35 days) | pH 7 and pH 9, 20°C | industrialchemicals.gov.au |
| Tris(2-ethylhexyl) phosphate (TEHP) | Photolysis | 0.93–3.50 days | Aqueous solution, pH 4–9, 21°C | industrialchemicals.gov.au |
| Tris(2-ethylhexyl) phosphate (TEHP) | Photolysis | 6–7 hours | Deionised or river water | industrialchemicals.gov.au |
| Bis(2-ethylhexyl) phosphate (D(2)EHP) | Direct Photolysis | Not expected to be susceptible | Sunlight | echemi.com |
| Bis(2-ethylhexyl) phosphate (D(2)EHP) | Vapor-phase OH radical reaction | ~5.9 hours (estimated) | Atmospheric | echemi.com |
Sorption and Mobility Studies in Environmental Matrices (e.g., Soil, Sediments)
The sorption of OPEs to soil and sediment is a critical process that controls their mobility, bioavailability, and ultimate fate. nih.gov This process is strongly influenced by the physicochemical properties of the OPE, particularly its hydrophobicity (often indicated by the log Kow value), and the characteristics of the environmental matrix, such as its organic carbon (OC) content. nih.govvilniustech.lt
Highly hydrophobic OPEs exhibit a strong affinity for soil and sediment organic carbon. nih.govvilniustech.lt For compounds with high log Kow values, such as 2-ethylhexyl diphenyl phosphate (EHDPP, log Kow = 5.73), sorption to soil can be very high, and desorption is often limited. nih.govservice.gov.uk This strong binding reduces their mobility and potential for leaching into groundwater. Conversely, more water-soluble OPEs show lower sorption and are more mobile in the environment. nih.govvilniustech.lt For TEHP, its very low water solubility and high estimated log Kow suggest it will have low mobility in soil and partition strongly to sediment. inchem.orgindustrialchemicals.gov.au
The organic carbon-water (B12546825) partitioning coefficient (Koc) is often used to describe the sorption potential. For bis(2-ethylhexyl) phosphate, the estimated Koc is high (1.7 x 10⁴), indicating it is expected to be immobile in soil. echemi.com However, the relationship is not always straightforward, as the nature of the soil organic matter and other soil properties can also play a role. nih.govmdpi.com In some cases, high levels of dissolved organic carbon can increase the mobility of certain OPEs. mdpi.com
| Compound | Parameter | Value | Implication | Citation |
|---|---|---|---|---|
| Tris(2-ethylhexyl) phosphate (TEHP) | Log Kow | 9.49 (estimated) | Very high hydrophobicity, low mobility | industrialchemicals.gov.au |
| Bis(2-ethylhexyl) phosphate (D(2)EHP) | Log Kow | 2.67 | Moderate hydrophobicity | nih.gov |
| Bis(2-ethylhexyl) phosphate (D(2)EHP) | Koc | 1.7 x 10⁴ (estimated) | Immobile in soil | echemi.com |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Log Kow | 5.73 (measured) | High hydrophobicity, low mobility | service.gov.uk |
Ecological Risk Assessment Methodologies for Organophosphate Contaminants
Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical contaminants on ecosystems. nih.govfrontiersin.org For OPEs, a common approach is the risk quotient (RQ) method. nih.govfrontiersin.orgmdpi.com The RQ is calculated by dividing the Measured Environmental Concentration (MEC) of a substance by its Predicted No-Effect Concentration (PNEC). nih.gov
RQ = MEC / PNEC
The PNEC is derived from ecotoxicity data (e.g., EC50 values from laboratory tests on representative organisms) and applying an assessment factor to account for uncertainty. nih.govmdpi.com The calculated RQ value is then compared to established thresholds to classify the risk level. For example, an RQ < 0.1 may indicate a low risk, 0.1 ≤ RQ < 1 a moderate risk, and RQ ≥ 1 a high risk, signifying that adverse ecological effects are possible. nih.govmdpi.com
More refined probabilistic methods, such as those using Species Sensitivity Distributions (SSDs), are also employed. nih.gov SSDs model the statistical distribution of toxicity data for multiple species, allowing for the estimation of a hazardous concentration (HC) that affects a certain percentage of species (e.g., HC5, the concentration hazardous to 5% of species). nih.gov This approach provides a more comprehensive, community-level risk assessment than single-point RQ values. nih.gov For some OPEs, such as TEHP and EHDPP, risk assessments have indicated high ecological risks in soils in certain highly industrialized regions. mdpi.com
Computational Chemistry and Molecular Modeling Studies of Dioctan 2 Yl Phosphate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules. These methods can determine various molecular properties such as orbital energies, dipole moments, and molecular orbital distributions, which are crucial for understanding a molecule's behavior. nih.gov
The reactivity of a molecule is often related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
For organophosphorus compounds like dioctan-2-yl phosphate (B84403), quantum chemical calculations can elucidate the influence of the chemical structure on its properties. For instance, the presence of different atoms directly bonded to the phosphorus atom can significantly alter the physicochemical characteristics of the extractant. mdpi.com DFT calculations have been employed to study the hydrolysis mechanisms of phosphate esters, revealing the energetics of transition states and intermediates. While specific quantum chemical data for dioctan-2-yl phosphate is not abundant in the provided search results, the principles and methods are broadly applicable.
Table 1: Illustrative Quantum Chemical Parameters (Hypothetical for this compound)
| Parameter | Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Influences intermolecular interactions and solubility |
Note: The values in this table are for illustrative purposes and are not based on specific reported calculations for this compound.
Molecular Dynamics Simulations of Interfacial and Complexation Processes
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of molecular systems, making them ideal for studying complex processes such as interfacial phenomena and complexation. researchgate.netnih.gov MD simulations calculate the trajectory of atoms and molecules over time, offering insights into structural arrangements and dynamic behavior that are not accessible through static calculations. nih.gov
In the context of solvent extraction, where this compound might be used, MD simulations can model the liquid-liquid interface. researchgate.net These simulations can reveal the orientation and aggregation of extractant molecules at the interface, which is critical for understanding the mechanism of metal ion transfer. For instance, MD simulations of water-dodecane systems with organophosphate extractants have been used to understand interfacial properties. researchgate.net
MD simulations are also extensively used to study the complexation of metal ions with ligands. mdpi.comnih.gov These simulations can characterize the coordination environment of the metal ion, including coordination numbers and bond distances, and can elucidate the stability of the resulting complexes. mdpi.comrsc.org For example, simulations have shown that alkaline earth metal ions prefer to bind to the phosphate backbone of DNA. rsc.org The strength of the metal-ligand interaction can be evaluated by calculating interaction energies. mdpi.com
Prediction of Extraction Efficiencies and Selectivity Using Theoretical Models
Theoretical models, often in conjunction with computational chemistry, can be used to predict the extraction efficiencies and selectivity of extractants like this compound. The acid dissociation constant (pKa) of an organophosphorus acid is a key parameter influencing metal extraction. A lower pKa value generally leads to better proton release, facilitating metal complexation and resulting in higher extraction efficiency. mdpi.com
The structure of the extractant molecule plays a crucial role. For organophosphate acids, the presence of oxygen atoms directly bonded to phosphorus can promote metal extraction from acidic media. mdpi.com Conversely, oxygen atoms within the hydrophobic alkyl chains can have a negative effect on extraction yield. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models can be developed to link the molecular structure of an extractant to its extraction performance. These models use quantum chemical parameters and other molecular descriptors to predict properties like the distribution coefficient. The complex stoichiometry in extraction systems can also be optimized using computational methods. researchgate.net
Binding Energy Calculations and Complexation Energetics of Metal-Phosphate Interactions
The stability of metal-phosphate complexes is fundamental to many chemical and biological processes, as well as to applications like solvent extraction. The binding energy, which is the energy released upon the formation of a complex, is a direct measure of the strength of the interaction. nih.govnih.gov
Quantum chemical methods, such as DFT and high-level ab initio calculations like CCSD(T), can be used to accurately calculate the binding energies of metal-ligand complexes in the gas phase. nih.gov These calculations provide fundamental insights into the nature of the metal-phosphate bond. For example, studies on group I metal complexes with dimethylphosphate have shown that the binding strength decreases down the group. nih.gov
Table 2: Representative Gas-Phase Binding Energies of Metal Cations to Dimethylphosphate (as a model for the phosphate group)
| Metal Cation | Binding Energy (kcal/mol) |
| Li⁺ | -73.0 |
| Na⁺ | - |
| K⁺ | - |
| Rb⁺ | - |
| Cs⁺ | -33.4 |
Source: Data adapted from studies on group I metal-nucleic acid complexes. nih.gov The binding strength decreases as Li⁺ >> Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov
Conformational Analysis and Structural Prediction of this compound Ligands
The three-dimensional structure and conformational flexibility of a ligand like this compound are critical determinants of its interaction with other molecules, including metal ions. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. rsc.orgbeilstein-journals.org
Computational methods, particularly molecular mechanics and quantum chemical calculations, are the primary tools for conformational analysis. beilstein-journals.orgunipd.it These methods can systematically explore the potential energy surface of a molecule to locate its energy minima, which correspond to stable conformers. unipd.it For complex molecules with multiple rotatable bonds, this can be a computationally intensive task. rsc.org
The branching of alkyl chains can have a profound influence on the conformational landscape of a molecule. rsc.org For organophosphorus compounds, the orientation of the alkyl groups relative to the phosphate headgroup can affect its aggregation behavior and its ability to form complexes. researchgate.netacs.org For instance, studies on tris(2-methylbutyl)phosphate have shown that methyl branching significantly reduces the number of accessible conformations. rsc.org The predicted stable conformers can then be used as starting points for docking studies or molecular dynamics simulations to investigate their interactions with target molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
